molecular formula C11H14O4 B13604657 Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13604657
M. Wt: 210.23 g/mol
InChI Key: JZWWDTBRBHCONP-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a hydroxy group, and an ethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-ethoxybenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures and maintained under reflux to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-ethoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(3-ethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate: Similar structure but with the ethoxy group in the para position.

    Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(3-ethoxyphenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the hydroxy and ester groups also provides versatility in chemical transformations and potential biological activities.

Biological Activity

Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound contains an ethoxy group attached to a phenyl ring, along with a hydroxyacetate functional group. Its molecular formula is C12H14O4C_{12}H_{14}O_4, with a molecular weight of approximately 226.24g/mol226.24\,g/mol. The presence of the ethoxy group contributes to the compound's solubility and reactivity, making it a subject of interest for various biological applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can effectively scavenge free radicals, thereby reducing oxidative damage in cells.

Anticancer Activity

The compound has also been studied for its anticancer properties . Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines, indicating its potential as a therapeutic agent.

The mechanism of action of this compound involves its interaction with various molecular targets. It may modulate signaling pathways related to cell survival and apoptosis, potentially interacting with specific enzymes or receptors involved in these processes. Further research is needed to elucidate the precise biochemical pathways affected by this compound.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Activity Assessment : In a study assessing the antioxidant capacity of various compounds, this compound demonstrated a significant ability to reduce oxidative stress markers in cultured cells, supporting its potential use in preventing oxidative damage-related diseases.
  • Anticancer Efficacy : A recent study focused on the anticancer effects of this compound revealed that it inhibited the growth of breast cancer cells by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's ability to trigger programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetateBrominated aromatic ringEnhanced reactivity; significant antioxidant and anticancer properties
Methyl 2-(4-methoxyphenyl)-2-hydroxyacetateNo halogen substituentDifferent solubility; varying biological activity
Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetateContains fluorine instead of brominePotentially different reactivity due to fluorine

This table highlights how variations in substituents affect the biological activities and chemical properties of related compounds.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O4/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3

InChI Key

JZWWDTBRBHCONP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(=O)OC)O

Origin of Product

United States

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